2-(2-acetyl-4-chlorophenoxy)propanoic acid
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Overview
Description
2-(2-acetyl-4-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . This compound is characterized by the presence of an acetyl group, a chlorophenoxy group, and a propanoic acid moiety. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-acetyl-4-chlorophenoxy)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid under alkaline conditions . Common catalysts for this reaction include triethylamine or potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Industrial production methods often involve similar synthetic routes but may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
2-(2-acetyl-4-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-(2-acetyl-4-chlorophenoxy)propanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and is used in drug development research.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . This inhibition can lead to alterations in metabolic pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-(2-acetyl-4-chlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)propanoic acid: This compound is structurally similar but contains two chlorine atoms instead of one. It is commonly used as a herbicide.
2-(4-chlorophenoxy)propanoic acid: This compound lacks the acetyl group and is used in various chemical syntheses[][6].
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-6(13)9-5-8(12)3-4-10(9)16-7(2)11(14)15/h3-5,7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSZYZGSDMGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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